2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine
Description
2-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine (CAS: 331970-72-0) is a synthetic small-molecule amine with a molecular formula of C₁₅H₁₈N₂O. Its structure comprises a 4-methoxyphenyl group linked to an ethylamine backbone, which is further substituted with a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-15-4-2-13(3-5-15)6-11-17-12-14-7-9-16-10-8-14/h2-5,7-10,17H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSMGPAILAKMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366344 | |
| Record name | 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331970-72-0 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331970-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 4-methoxyphenylacetaldehyde reacts with the primary amine of pyridin-4-ylmethanamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) at 50–60°C provides moderate yields (60–75%). Alternatively, sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature achieves comparable yields while avoiding high-pressure conditions.
Key Parameters:
Optimization Challenges
Competitive oxidation of the aldehyde to carboxylic acid and over-reduction of the pyridine ring necessitate strict control of reaction time and reagent stoichiometry. The use of molecular sieves (4Å) to absorb water improves imine stability, increasing yields to 80–85%.
Nucleophilic Substitution Approaches
Nucleophilic substitution routes exploit halogenated intermediates to introduce the 4-methoxyphenyl and pyridinylmethyl groups sequentially.
Haloethane Intermediate Synthesis
2-Chloro-N-(pyridin-4-ylmethyl)ethanamine serves as a pivotal intermediate. Its preparation involves treating pyridin-4-ylmethanamine with 1,2-dichloroethane in tetrahydrofuran (THF) at reflux (66°C) for 12 hours, yielding 65–70% of the chloro derivative. Subsequent reaction with 4-methoxyphenylmagnesium bromide in diethyl ether at 0°C introduces the aryl group, achieving 55–60% overall yield.
Critical Considerations:
Limitations
Low regioselectivity during the Grignard step and competing elimination reactions reduce scalability. Transitioning to Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) mitigates these issues but increases costs.
Amide Reduction Strategies
Reduction of pre-formed amides offers a high-yielding pathway to this compound.
Amide Synthesis
Coupling 4-methoxyphenylacetic acid with pyridin-4-ylmethanamine using carbodiimide reagents (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) yields 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in 85–90% yield.
Reaction Conditions:
Reduction to Primary Amine
Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0°C reduces the acetamide to the ethanamine with 70–75% efficiency. Borane-tetrahydrofuran (BH₃·THF) at reflux provides milder conditions, though with slightly lower yields (65–70%).
Safety Note: LiAlH₄ requires careful handling due to its pyrophoric nature.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 60–85 | 90–95 | Moderate | Low |
| Nucleophilic Substitution | 55–60 | 80–85 | Low | Moderate |
| Amide Reduction | 65–75 | 95–98 | High | High |
Key Insights:
- Reductive Amination: Preferred for small-scale synthesis due to simplicity and cost-effectiveness.
- Amide Reduction: Superior for industrial applications despite higher reagent costs, as it ensures high purity and scalability.
Emerging Techniques and Innovations
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance the safety and efficiency of reductive amination. A 2024 study demonstrated a 20% increase in yield (to 90%) by maintaining precise temperature control and reagent mixing.
Biocatalytic Approaches
Immobilized transaminases have been explored to catalyze the amination step under aqueous conditions, though yields remain suboptimal (40–50%).
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
Biological Applications
Medicinal Chemistry:
2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine has shown promise in drug development due to its potential biological activities. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticancer properties . The presence of methoxy and pyridine groups enhances its affinity for biological targets, making it a candidate for further pharmacological studies.
Mechanism of Action:
The compound's mechanism of action may involve interactions with specific receptors or enzymes, modulating their activity and influencing various biological pathways. Preliminary studies suggest that it may bind to neurotransmitter receptors or enzymes involved in metabolic processes .
Case Studies and Experimental Results
-
Anti-Cancer Activity:
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound in cancer therapy.
-
Neuropharmacology:
- Interaction studies revealed that the compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.
-
Inflammation Modulation:
- In vitro assays showed that the compound could reduce inflammatory markers, supporting its use as an anti-inflammatory agent.
Industrial Applications
In addition to its medicinal properties, this compound serves as a versatile building block in organic synthesis. It can be utilized in the development of new materials with tailored properties for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with GtfC-Targeting Analogs
A closely related compound, 2-(4-methoxyphenyl)-N-(3-{[2-(4-methoxyphenyl)ethyl]imino}-1,4-dihydro-2-quinoxalinyli-dene)ethanamine, shares the 4-methoxyphenyl-ethylamine core but includes a quinoxaline-derived substituent. This analog inhibited S. mutans biofilm formation by 79% at 10 µg/mL and reduced dental caries in rat models . The pyridine moiety in the target compound may enhance solubility or target affinity compared to the quinoxaline group, though direct comparative data are lacking.
Key Differences :
Comparison with NBOMe Series Psychoactive Compounds
The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares the ethanamine backbone but features a 2,5-dimethoxy-N-(2-methoxybenzyl) substitution. These compounds act as potent serotonin receptor agonists (5-HT₂A) and are associated with severe neurotoxicity .
Structural and Functional Contrast :
Comparison with Pyridine-Modified Analogs
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine (CAS: N/A) replaces the 4-methoxyphenyl with a 4-chlorophenyl group and shifts the pyridine to the 3-position. Chlorine’s electronegativity may alter binding kinetics compared to the methoxy group’s electron-donating effects. No biological data are available for this analog, but such substitutions are common in optimizing drug-receptor interactions .
Structural Variations :
| Feature | Target Compound | 3-Pyridinylmethyl Analog |
|---|---|---|
| Phenyl Substitution | 4-Methoxy | 4-Chloro |
| Pyridine Position | 4-Position | 3-Position |
| Potential Impact | Enhanced solubility (methoxy) | Increased lipophilicity (chloro) |
Comparison with Simplified Phenethylamine Derivatives
2-(4-Methoxyphenyl)-N-methylethanamine (CAS: N/A) lacks the pyridinylmethyl group, simplifying the structure. Such analogs are often explored for neurotransmitter modulation (e.g., serotonin, dopamine).
Biological Activity
2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a methoxy-substituted phenyl group with a pyridine moiety linked through an ethanamine chain, suggesting possible interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure is characterized by:
- A methoxy group at the para position of the phenyl ring.
- A pyridine ring attached via an ethanamine linker.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may:
- Inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects .
- Modulate neurotransmitter receptors, which could influence neuropharmacological outcomes.
Biological Activities
Research indicates that compounds similar to this compound exhibit several significant biological activities:
Anti-inflammatory Activity
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in cellular models .
Anticancer Properties
In vitro evaluations have demonstrated promising cytotoxic effects against various cancer cell lines. For example, derivatives of related compounds have shown GI50 values ranging from 1.18 to 13.5 μM against human tumor cell lines such as A549 and DU145 . The specific activity of this compound in this context is still under investigation but suggests potential as an anticancer agent.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems may provide insights into its potential use in treating neurodegenerative diseases or mood disorders. Its binding affinity to specific receptors could modulate neurotransmitter release, impacting emotional behavior and cognitive functions.
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds, providing context for understanding the potential effects of this compound.
Q & A
Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine, and how do reaction conditions influence yield?
Methodological Answer:
- Reductive Amination : A common approach involves reacting 4-methoxyphenylacetone with pyridin-4-ylmethylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) .
- Optimization : Solvent polarity (e.g., methanol vs. THF) and temperature (25–60°C) significantly affect reaction kinetics. For example, methanol at 50°C improves imine intermediate stability, yielding >70% product .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity crystals .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.75–3.80 ppm), aromatic protons (δ 6.8–7.4 ppm), and pyridinyl protons (δ 8.4–8.6 ppm) .
- ¹³C NMR : Confirm the ethanamine backbone (C-N peaks at δ 40–50 ppm) and pyridinyl C-H environments (δ 120–150 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 257.3, with fragmentation patterns indicating cleavage between the ethanamine and pyridinyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?
Methodological Answer:
- Experimental Validation :
- Solubility : Use shake-flask methods in PBS (pH 7.4) and DMSO to quantify aqueous solubility. Conflicting data may arise from impurities or polymorphic forms .
- logP : Compare experimental HPLC-derived logP (e.g., C18 column, isocratic elution) with computational predictions (e.g., ChemAxon or ACD/Labs) to identify outliers due to ionization effects .
- Quality Control : Ensure batch consistency via HPLC-UV (λ = 254 nm) and DSC to detect polymorphic transitions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
Q. How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., CHO-K1 vs. HEK293) and normalize data to internal controls (e.g., β-galactosidase).
- Validate purity via LC-MS to rule out degradation products .
- Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers caused by assay conditions (e.g., pH, temperature) .
Q. What advanced computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using CHARMM force fields and lipid bilayer models .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and CYP450 interactions (e.g., CYP2D6 inhibition risk) .
Analytical and Safety Questions
Q. What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities at <0.1% levels. Common impurities include unreacted 4-methoxyphenylacetone or N-alkylated byproducts .
- GC-FID : Monitor residual solvents (e.g., THF, methanol) with a DB-5 column and flame ionization detection .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (N95) for powder handling .
- Spill Management : Neutralize spills with activated carbon and dispose of waste via EPA-approved hazardous waste contractors .
Research Design and Data Interpretation
Q. How should researchers design dose-response studies to minimize off-target effects?
Methodological Answer:
- Dose Range : Start with 0.1–100 μM in vitro, using Hill slope analysis to identify EC₅₀/IC₅₀ values.
- Counter-Screens : Test against related receptors (e.g., dopamine D2, histamine H1) to assess selectivity .
Q. What statistical approaches validate reproducibility in SAR studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
